2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid
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Overview
Description
2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and an N-methylmethanesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid typically involves a multi-step process:
Sulfonamidation: The N-methylmethanesulfonamido group is introduced through a sulfonamidation reaction. This involves reacting the fluorinated benzoic acid with N-methylmethanesulfonamide in the presence of a suitable catalyst and under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers or advanced coatings.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Chemical Synthesis: The compound is valuable in organic synthesis for the development of new synthetic methodologies and the preparation of complex molecules.
Mechanism of Action
The mechanism of action of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The N-methylmethanesulfonamido group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-methoxybenzoic acid: Similar in structure but with a methoxy group instead of the N-methylmethanesulfonamido group.
2-fluoro-4-(methylsulfonyl)aniline: Contains a methylsulfonyl group and an aniline moiety instead of the benzoic acid core.
2-fluoro-4-nitrobenzoic acid: Features a nitro group instead of the N-methylmethanesulfonamido group.
Uniqueness
2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid is unique due to the presence of both the fluorine atom and the N-methylmethanesulfonamido group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, enhanced binding interactions, and improved metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
158580-25-7 |
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Molecular Formula |
C9H10FNO4S |
Molecular Weight |
247.2 |
Purity |
95 |
Origin of Product |
United States |
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